2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol
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Overview
Description
2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol is a chemical compound with the molecular formula C9H11BrFNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a bromine and fluorine-substituted phenyl ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol typically involves the reaction of 4-bromo-2-fluorobenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4-bromo-2-fluorobenzylamine and ethylene oxide.
Reaction Conditions: The reaction is conducted in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydroxide (NaOH).
Procedure: The 4-bromo-2-fluorobenzylamine is dissolved in THF, and ethylene oxide is added dropwise while maintaining the reaction mixture at a low temperature. The reaction is then allowed to proceed at room temperature for several hours.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent, such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the crude product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield the corresponding ketone, while reduction can yield the corresponding amine.
Scientific Research Applications
2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a valuable tool in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms on the phenyl ring can form strong interactions with these targets, leading to changes in their activity. The compound can also undergo metabolic transformations in biological systems, which can further modulate its effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoroanisole: This compound features a similar bromine and fluorine-substituted phenyl ring but with a methoxy group instead of an aminoethanol group.
4-Bromo-2-fluorobenzyl alcohol: This compound has a similar structure but with a hydroxyl group instead of an aminoethanol group.
4-Bromo-2-fluorobenzylamine: This compound is a precursor in the synthesis of 2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol and features a similar structure with an amine group.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, as well as the aminoethanol group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable in various research applications.
Properties
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c10-8-2-1-7(9(11)5-8)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUKXJJDGANVDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CNCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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